molecular formula C6H8F2O4 B12834867 Dimethyl (2S,3S)-2,3-Difluorosuccinate

Dimethyl (2S,3S)-2,3-Difluorosuccinate

Cat. No.: B12834867
M. Wt: 182.12 g/mol
InChI Key: HTCDJPGLTNCTGT-QWWZWVQMSA-N
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Description

Dimethyl (2S,3S)-2,3-Difluorosuccinate is a chiral compound with significant importance in organic chemistry It is a derivative of succinic acid, where two fluorine atoms are substituted at the 2 and 3 positions, and the carboxyl groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S,3S)-2,3-Difluorosuccinate typically involves the fluorination of dimethyl succinate. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a solvent like dichloromethane, at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and safety of the fluorination process, allowing for better control over reaction parameters and reducing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,3S)-2,3-Difluorosuccinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl (2S,3S)-2,3-Difluorosuccinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the synthesis of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl (2S,3S)-2,3-Difluorosuccinate involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This compound can also participate in covalent bonding with nucleophilic sites, altering the function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2S,3S)-2,3-Dibromosuccinate
  • Dimethyl (2S,3S)-2,3-Dichlorosuccinate
  • Dimethyl (2S,3S)-2,3-Diiodosuccinate

Uniqueness

Dimethyl (2S,3S)-2,3-Difluorosuccinate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated succinates. Fluorine’s high electronegativity and small size make it an excellent candidate for enhancing the stability and bioactivity of the compound .

Biological Activity

Dimethyl (2S,3S)-2,3-difluorosuccinate is a fluorinated organic compound that has garnered attention due to its unique biological activity and potential applications in medicinal chemistry. This article explores its biological mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features two fluorine atoms attached to the second and third carbon atoms of the succinate backbone. This specific stereochemistry contributes to its biochemical interactions and reactivity. The compound is synthesized from dimethyl succinate through fluorination processes, often utilizing diethylaminosulfur trifluoride (DAST) as a fluorinating agent under anhydrous conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The presence of fluorine atoms allows for strong hydrogen bonding with active site residues in enzymes, potentially inhibiting their activity. This feature is particularly relevant for designing enzyme inhibitors in drug development.
  • Cellular Pathway Interaction : Hydrolysis of the ester groups can release fluorinated intermediates that may interact with cellular pathways, influencing metabolic processes and signaling pathways.

Biological Activity and Applications

Research indicates that compounds like this compound exhibit distinct biological activities due to their structural properties. Some key findings include:

  • Anticancer Potential : Studies have suggested that fluorinated compounds can serve as effective anticancer agents by inhibiting specific protein-protein interactions crucial for tumor growth. For instance, biaryl derivatives related to this compound have been explored for their ability to inhibit Yap/Taz-Tead interactions in cancer cells .
  • Diabetes Management : Analogues of this compound have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in glucose metabolism. One such analogue demonstrated potent inhibition with an IC50 value of 6.3 nM, indicating potential for developing new treatments for type 2 diabetes .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Fluorinated Drugs Development : A review on the next generation of fluorine-containing pharmaceuticals emphasizes how selective fluorination enhances the pharmacological profiles of bioactive molecules. This underscores the strategic importance of incorporating fluorinated compounds in drug design .
  • Inhibition Studies : Research has shown that similar compounds exhibit varying degrees of biological activity based on their structural modifications. For example, while Dimethyl succinate lacks fluorine atoms and exhibits different reactivity profiles, its difluorinated counterpart demonstrates enhanced stability and interaction capabilities with biological targets.

Comparative Analysis

The following table summarizes the key differences between this compound and related compounds:

CompoundFluorinationBiological ActivityApplications
This compoundYesEnzyme inhibition; anticancer activityDrug development
Dimethyl succinateNoLimited reactivityOrganic synthesis
Dimethyl (2R,3R)-2,3-DifluorosuccinateYesSimilar to 2S,3S variant but with different activityResearch applications
Dimethyl (2R,3R)-2,3-DichlorosuccinateNoDifferent chemical behaviorSpecialty chemical production

Properties

Molecular Formula

C6H8F2O4

Molecular Weight

182.12 g/mol

IUPAC Name

dimethyl (2S,3S)-2,3-difluorobutanedioate

InChI

InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m1/s1

InChI Key

HTCDJPGLTNCTGT-QWWZWVQMSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@H](C(=O)OC)F)F

Canonical SMILES

COC(=O)C(C(C(=O)OC)F)F

Origin of Product

United States

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